N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Description
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
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Biological Activity
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms, efficacy, and applications based on diverse research studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of a thiophen-3-yl substituent and a tetrahydro-2H-pyran moiety contributes to its unique properties. The molecular formula is C₁₈H₁₈N₂O₂S, and its molecular weight is approximately 342.48 g/mol.
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. In a study comparing various thiazole derivatives, it was found that certain derivatives showed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound under discussion was evaluated alongside these derivatives and demonstrated comparable efficacy, suggesting its potential as an antibacterial agent .
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that certain thiazole compounds can inhibit the activity of Pin1, a protein implicated in cancer cell proliferation. The compound this compound may exhibit similar properties, warranting further investigation into its mechanism of action against cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies have shown that thiazole derivatives can effectively inhibit AChE activity, leading to increased acetylcholine levels, which may help improve cognitive function. The compound's structure suggests it could interact favorably with the active site of AChE, enhancing its inhibitory effects .
Cytotoxicity Studies
In cytotoxicity assays against human liver cell lines (HepG2), preliminary results indicate that the compound exhibits low toxicity, making it a promising candidate for further development as a therapeutic agent. This aligns with findings from other thiazole derivatives which have shown selective toxicity towards cancer cells while sparing normal cells .
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve:
- Enzyme Inhibition: Binding to target enzymes such as AChE or topoisomerases.
- Cellular Interaction: Modulating signaling pathways involved in cell growth and apoptosis.
- Molecular Targeting: Interacting with specific receptors or proteins within the cell.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy: A series of thiazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics like ampicillin .
- Anticancer Activity: Thiazole-based compounds demonstrated significant inhibition of Pin1 with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
- Neuroprotective Effects: Compounds similar to this compound have shown efficacy in enhancing cognitive function through AChE inhibition .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-17(13-1-2-15-16(9-13)24-12-20-15)19-11-18(4-6-22-7-5-18)14-3-8-23-10-14/h1-3,8-10,12H,4-7,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEQIIBYJIHYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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